molecular formula C15H20O3 B8473765 [1-(4-Methoxy-phenyl)-cyclohexyl]-acetic acid

[1-(4-Methoxy-phenyl)-cyclohexyl]-acetic acid

Cat. No. B8473765
M. Wt: 248.32 g/mol
InChI Key: SGVCRHGWXVUHLB-UHFFFAOYSA-N
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Patent
US08765730B2

Procedure details

A mixture of cyano-[1-(4-methoxy-phenyl)-cyclohexyl]-acetic acid ethyl ester (1.84 g), potassium hydroxide (1.27 g), ethylene glycol (5 ml) and water (0.025 ml) was heated to 180° C. for 21 h. After cooling to room temperature, water was added and washed with diethyl ether. The aqueous phase was acidified using concentrated HCl and extracted with dichloromethane. The organic phase was washed with brine, dried (MgSO4), filtered and concentrated to dryness to give the title compound as an off-white solid (1.21 g), MS (ESI−): m/z=247.1 [M−H]−.
Name
cyano-[1-(4-methoxy-phenyl)-cyclohexyl]-acetic acid ethyl ester
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.025 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:22])[CH:5](C#N)[C:6]1([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)C.[OH-].[K+].C(O)CO>O>[CH3:19][O:18][C:15]1[CH:14]=[CH:13][C:12]([C:6]2([CH2:5][C:4]([OH:22])=[O:3])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
cyano-[1-(4-methoxy-phenyl)-cyclohexyl]-acetic acid ethyl ester
Quantity
1.84 g
Type
reactant
Smiles
C(C)OC(C(C1(CCCCC1)C1=CC=C(C=C1)OC)C#N)=O
Name
Quantity
1.27 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.025 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1(CCCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.